molecular formula C17H12ClFO5S B2588800 3-(3-chloro-4-fluorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one CAS No. 904449-68-9

3-(3-chloro-4-fluorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one

Cat. No.: B2588800
CAS No.: 904449-68-9
M. Wt: 382.79
InChI Key: IGHBQUTYVBMRCH-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one is a synthetic coumarin derivative characterized by a benzenesulfonyl substituent at position 3 of the chromen-2-one core, with a chlorine atom at position 3 and fluorine at position 4 of the benzene ring.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)sulfonyl-8-ethoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFO5S/c1-2-23-14-5-3-4-10-8-15(17(20)24-16(10)14)25(21,22)11-6-7-13(19)12(18)9-11/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHBQUTYVBMRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of 3-chloro-4-fluorobenzenesulfonyl chloride, which is then reacted with 8-ethoxy-2H-chromen-2-one under controlled conditions to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-fluorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

3-(3-chloro-4-fluorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The chromenone core can interact with DNA or other cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Coumarin derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a detailed comparison with structurally related compounds:

Structural and Functional Group Analysis

Compound Name (Core: Chromen-2-one) Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Functional Groups Inferred Properties
Target Compound : 3-(3-chloro-4-fluorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one - 3: 3-Cl-4-F-benzenesulfonyl
- 8: Ethoxy
C₁₇H₁₁ClFNO₅S ~407.8 (calculated) Sulfonyl, ethoxy, halogen High polarity (sulfonyl), moderate lipophilicity (ethoxy)
3-(4-Chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
()
- 3: 4-Cl-phenyl
- 8: Diethylaminomethyl
- 7: Hydroxy
- 2: CF₃
C₂₂H₂₂ClF₃N₂O₃ ~478.9 Trifluoromethyl, hydroxy, tertiary amine Enhanced metabolic stability (CF₃), water solubility (amine)
3-(2-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperidinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one
()
- 3: 2-Cl-phenyl
- 8: 4-Methylpiperidinylmethyl
- 7: Hydroxy
- 2: CF₃
C₂₄H₂₂ClF₃N₂O₃ ~504.9 Trifluoromethyl, piperidine, hydroxy Steric bulk (piperidine), potential basicity
8-(1-Azepanylmethyl)-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
()
- 8: Azepanylmethyl
- 7: Hydroxy
- 3: Phenyl
- 2: CF₃
C₂₃H₂₂F₃NO₃ ~443.4 Azepane, trifluoromethyl Flexibility (azepane), lipophilicity (CF₃)
3-(2-Ethoxyphenoxy)-7-hydroxy-8-[(4-methylpiperazinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one
()
- 3: 2-Ethoxyphenoxy
- 8: 4-Methylpiperazinylmethyl
- 7: Hydroxy
- 2: CF₃
C₂₄H₂₅F₃N₂O₅ ~478.5 Piperazine, ethoxy Enhanced solubility (piperazine), hydrogen bonding (phenoxy)

Key Observations

Substituent Effects on Polarity :

  • The target compound ’s sulfonyl group increases polarity compared to trifluoromethyl (CF₃) or phenyl groups in analogues .
  • Ethoxy at position 8 provides moderate lipophilicity, contrasting with hydrophilic groups like hydroxy () or piperazinyl ().

Steric and Electronic Influences: Halogen placement (e.g., 3-Cl-4-F vs. Piperidine/azepane substituents () introduce steric bulk and basicity, unlike the target compound’s planar benzenesulfonyl group.

Hydrogen-Bonding Potential: The sulfonyl group in the target compound may act as a hydrogen-bond acceptor, similar to phenoxy () or hydroxy groups () .

Molecular Weight and Complexity :

  • The target compound (MW ~407.8) is lighter than analogues with trifluoromethyl and complex amines (MW 443–505 g/mol), suggesting differences in pharmacokinetic profiles.

Data Limitations

  • No explicit biological or crystallographic data for the target compound are available in the evidence. Structural inferences are based on substituent chemistry and comparison to analogues.

Biological Activity

3-(3-chloro-4-fluorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one is a synthetic organic compound classified within the chromenone family. This compound possesses significant potential for various biological activities, notably in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a sulfonyl group and an ethoxy substitution, suggest diverse mechanisms of action that warrant detailed exploration.

Chemical Structure and Properties

The compound's IUPAC name indicates its complex structure, which can be summarized as follows:

  • Core Structure : Chromenone
  • Substituents :
    • 3-chloro-4-fluorobenzenesulfonyl group
    • Ethoxy group at position 8

This configuration contributes to its distinct chemical reactivity and biological interactions.

Antimicrobial Properties

Preliminary studies have indicated that compounds with similar structures exhibit antimicrobial effects. The sulfonyl group is known to interact with various microbial enzymes, potentially inhibiting their activity. Research continues to explore the specific antimicrobial spectrum of 3-(3-chloro-4-fluorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one, particularly against resistant strains.

Anticancer Activity

Several studies have focused on the anticancer potential of chromenone derivatives. The mechanism often involves modulation of signaling pathways related to cell proliferation and apoptosis. For instance, compounds with similar chromenone backbones have demonstrated the ability to induce apoptosis in cancer cell lines through the activation of caspases and inhibition of anti-apoptotic proteins.

Activity Mechanism References
AntimicrobialInhibition of microbial enzymes
AnticancerInduction of apoptosis; modulation of signaling pathways

The biological activity of this compound likely involves several mechanisms:

  • Enzyme Inhibition : The sulfonyl group may inhibit key enzymes involved in metabolic processes within target cells.
  • DNA Interaction : The chromenone core can interact with DNA, potentially leading to genotoxic effects that induce cell death.
  • Signal Pathway Modulation : The compound may influence various signaling pathways that regulate cell cycle progression and survival.

Study on Anticancer Effects

A notable study investigated the effects of various chromenone derivatives on prostate cancer cells (PC-3 and DU145). The results indicated that these compounds could significantly inhibit HGF-induced cell scattering at concentrations as low as 0.5 µM, showcasing their potential as therapeutic agents in cancer treatment.

Antimicrobial Efficacy Assessment

Another study aimed at evaluating the antimicrobial properties revealed that derivatives similar to 3-(3-chloro-4-fluorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, emphasizing the need for further investigation into this compound's efficacy against specific pathogens.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 3-(3-chloro-4-fluorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sulfonylation of a chromenone precursor (e.g., 8-ethoxy-2H-chromen-2-one) with 3-chloro-4-fluorobenzenesulfonyl chloride. Key steps include:

  • Intermediate Formation : Activating the sulfonyl chloride with a base (e.g., pyridine) to generate the sulfonate intermediate.
  • Coupling Conditions : Using anhydrous solvents (e.g., dichloromethane) under nitrogen to prevent hydrolysis. Reaction temperatures (0–25°C) and stoichiometric ratios (1:1.2 chromenone:sulfonyl chloride) are critical for yields >70% .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the product.

Q. How can crystallographic methods validate the structural integrity of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

  • Crystallization : Use slow evaporation from a solvent mixture (e.g., ethanol/water).
  • Data Collection : Employ a high-resolution diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
  • Refinement : Software like SHELXL refines atomic positions, thermal parameters, and hydrogen-bonding networks. Validate using R-factors (R1 < 0.05) and residual electron density maps .

Q. Which cytotoxicity assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer : The sulforhodamine B (SRB) assay is robust for adherent cell lines (e.g., HeLa, MCF-7):

  • Protocol : Fix cells with trichloroacetic acid, stain with SRB, and measure absorbance at 564 nm.
  • Data Interpretation : IC₅₀ values are calculated using nonlinear regression (e.g., GraphPad Prism). Compare with positive controls (e.g., doxorubicin) and validate with triplicate experiments .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved using structure-activity relationship (SAR) analysis?

  • Methodological Answer : Contradictions often arise from substituent effects. Strategies include:

  • Comparative SAR : Synthesize analogs (e.g., varying the ethoxy or sulfonyl groups) and test in parallel.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like COX-2 or kinases. Validate with surface plasmon resonance (SPR) for kinetic binding data (ka, kd) .
  • Meta-Analysis : Cross-reference datasets from public repositories (e.g., ChEMBL) to identify trends in IC₅₀ variability .

Q. What experimental design principles apply to studying this compound’s pharmacokinetics in vivo?

  • Methodological Answer : Use a tiered approach:

  • Dose Optimization : Start with acute toxicity studies (OECD 423 guidelines) in rodents.
  • ADME Profiling : Radiolabel the compound (e.g., ¹⁴C) for mass balance studies. Analyze plasma, urine, and feces via LC-MS/MS.
  • Tissue Distribution : Autoradiography or whole-body imaging to assess accumulation in organs .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence its solid-state stability?

  • Methodological Answer : Conduct Hirshfeld surface analysis using CrystalExplorer:

  • Hydrogen-Bond Networks : Identify O–H···O/F and C–H···π interactions from SC-XRD data.
  • Thermal Stability : Correlate with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Compounds with dense H-bond networks show higher melting points (>200°C) and lower hygroscopicity .

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